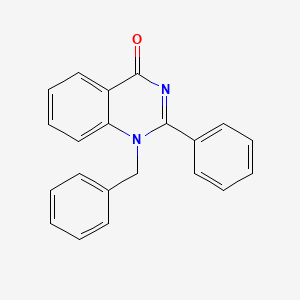

1-Benzyl-2-phenylquinazolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H16N2O |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-benzyl-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-14H,15H2 |

InChI Key |

JGDXZQYGBDBJRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1-Benzyl-2-phenylquinazolin-4(1H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a quinazolinone core structure. The presence of both benzyl and phenyl substituents contributes to its biological activity by influencing its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the quinazolinone scaffold demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 3.20 |

| This compound | MCF-7 | 5.00 |

| Other Derivative A | A549 | 0.9 |

| Other Derivative B | DU145 | 3.62 |

2. Antioxidant Properties

The antioxidant activity of quinazolinones has also been explored, with findings suggesting that certain modifications can enhance their efficacy as antioxidants. Compounds similar to this compound have shown promising results in assays such as DPPH and ABTS, indicating their potential as effective free radical scavengers .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Inhibition of Key Enzymes

Inhibitory activity against specific enzymes involved in cancer progression has been observed. For example, some derivatives have been shown to inhibit the deubiquitinase USP1/UAF1 complex, which plays a critical role in regulating protein degradation pathways related to cancer cell survival .

2. Modulation of Signaling Pathways

The compound may exert its effects through modulation of various signaling pathways. Studies indicate that quinazolinones can influence vascular reactivity and may act via endothelium-derived factors to induce vasorelaxation effects in vascular tissues . This suggests a potential role in cardiovascular health alongside its anticancer properties.

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of quinazolinone analogues found that compounds similar to this compound exhibited significant pqs inhibitory activity against Pseudomonas aeruginosa, highlighting their potential in combating biofilm formation and bacterial virulence .

Another research effort demonstrated that derivatives could induce apoptosis in cancer cells through modulation of key apoptotic proteins such as p53 and Bax, indicating their potential for therapeutic applications in oncology .

Scientific Research Applications

Synthesis of 1-Benzyl-2-phenylquinazolin-4(1H)-one

The synthesis of this compound can be achieved through various methods. A notable approach involves the oxidative coupling of 2-aminobenzamide with benzyl alcohol, yielding high product purity and yield under environmentally friendly conditions. The reaction can be optimized by adjusting parameters such as temperature, solvent, and the presence of oxidants .

Key Synthesis Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 120°C | 84 |

| Oxidant | O2 atmosphere | 84 |

| Solvent | Solvent-free | 84 |

| Reaction Time | 24 hours |

Biological Activities

This compound exhibits a range of pharmacological activities. Research indicates that quinazolinone derivatives possess significant antimicrobial , anti-inflammatory , antiviral , and anticancer properties.

Anticancer Activity

Studies have shown that quinazolinone-based compounds can inhibit various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against human cancer cells by targeting specific enzymes involved in tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies reveal that it exhibits strong inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, thereby reducing inflammation in various models. This property is particularly relevant in the treatment of chronic inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various quinazolinone derivatives demonstrated that specific modifications to the phenyl group significantly enhanced anticancer activity against breast cancer cell lines. The compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial effects of quinazolinone derivatives, this compound showed remarkable activity against resistant strains of Staphylococcus aureus. This finding suggests its potential use as a lead compound for antibiotic development .

Case Study 3: Anti-inflammatory Action

A pharmacological investigation revealed that this compound effectively reduced pro-inflammatory cytokines in a mouse model of arthritis, highlighting its potential application in treating inflammatory diseases .

Preparation Methods

Table 1: Optimization of Reaction Temperature for Quinazolinone Synthesis

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 50 | 44 |

| 2 | 70 | 69 |

| 3 | 90 | 75 |

| 4 | 110 | 72 |

Source: Hua et al., Royal Society of Chemistry Supporting Information

One-Pot Tandem Synthesis from Ortho-Aminobenzamides and Benzyl Halides or Alcohols

Motevalli et al. developed an efficient one-pot tandem approach that directly converts ortho-aminobenzamides and benzyl halides or benzyl alcohols into quinazolinones, including this compound, under mild conditions:

- The reaction is performed in DMSO at 90°C with potassium carbonate as a base.

- Benzyl halides or benzyl alcohols are oxidized in situ to benzaldehydes via Kornblum oxidation.

- The aldehyde intermediate condenses with ortho-aminobenzamide to form the quinazolinone ring.

- No additional oxidants or catalysts are required.

- The reaction completes within 3 hours, providing yields between 78-86%.

This method is practical, avoids multi-step purifications, and tolerates a variety of substituents on the benzyl moiety.

Table 2: Yields of Quinazolinones from Various Benzyl Substrates

| Substrate Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzyl chloride | 3 | 80-86 |

| Benzyl bromide | 3 | 78-84 |

| Benzyl alcohol | 3 | 79-85 |

Source: Motevalli et al., SAGE Journals

Palladium(II)-Catalyzed One-Pot Dehydrogenative Coupling

A palladium(II) complex-catalyzed method offers a modern approach to synthesize quinazolin-4(1H)-ones:

- The reaction uses Pd(II) N^O chelating complexes as catalysts (1 mol% loading).

- Benzyl alcohols and 2-aminobenzamides undergo aerobic dehydrogenative coupling in one pot.

- The process proceeds under mild aerobic conditions, forming aldehyde intermediates and cyclic aminal intermediates en route to quinazolinones.

- This method provides good to excellent yields and high selectivity.

This catalytic system provides an environmentally friendly and efficient route, especially suitable for substrates sensitive to harsher conditions.

Source: Organometallics, ACS Publications

Multi-Step Synthesis via Benzoylation, Cyclization, and Schiff Base Formation

Another classical approach involves:

- Benzoylation of anthranilic acid with benzoyl chloride in pyridine, forming 2-phenyl-4H-benzo[d]oxazin-4-one.

- Treatment with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one.

- Condensation with substituted benzaldehydes to form derivatives.

While this method is more stepwise and longer, it allows for structural modification at the 3-position and can be adapted to prepare this compound derivatives by appropriate choice of benzaldehydes.

Source: PMC Article on 2-phenylquinazoline-4(3H)-ones

Summary Table of Preparation Methods for this compound

Q & A

Q. What are the established synthetic protocols for 1-Benzyl-2-phenylquinazolin-4(1H)-one, and what critical parameters influence yield?

The synthesis typically involves condensing 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones. A standard method includes refluxing equimolar reactants in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes, followed by precipitation in ice water and vacuum filtration . Alternative green methods use ionic liquids (e.g., [BMIM]Br) and iodine catalysis, achieving high yields under solvent-free conditions . Key parameters include pH control, reaction time, and solvent choice.

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound, and what key spectral markers should be observed?

- IR Spectroscopy : Look for C=O stretching (~1671 cm⁻¹), C=N (~1598 cm⁻¹), and aromatic C-H (~3059–3117 cm⁻¹) vibrations .

- NMR : In H NMR, expect aromatic protons at δ 7.26–7.62 ppm and NH signals near δ 2.00–4.00 ppm. C NMR should show carbonyl carbons at ~161–164 ppm and aromatic carbons between 113–152 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the purity and yield of this compound?

- Catalyst Screening : Iodine in ionic liquids enhances reaction efficiency and reduces side products .

- Solvent Optimization : Ethanol is standard, but ionic liquids like [BMIM]Br improve reaction kinetics and recyclability .

- pH and Temperature : Maintain pH 4–4.5 with acetic acid to favor imine formation, and monitor reflux temperature to avoid decomposition .

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data during structural elucidation?

- Cross-Validation : Use complementary techniques (e.g., IR, NMR, and X-ray diffraction) to confirm functional groups and connectivity .

- Iterative Refinement : Apply computational tools (e.g., DFT calculations) to model electronic environments and compare with observed data .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NMR/IR assignments .

Q. How does single-crystal X-ray diffraction with SHELX software contribute to the accurate structural determination of quinazolinone derivatives?

SHELXL refines crystallographic data by modeling anisotropic displacement parameters and validating hydrogen bonding/stacking interactions. Recent updates include improved handling of twinned data and high-resolution refinements, critical for quinazolinone derivatives with complex packing motifs . For example, SHELXPRO interfaces with macromolecular datasets, enabling precise bond-length and angle measurements .

Q. What are the common synthetic by-products encountered during preparation, and how can they be identified and minimized?

- By-Products : Unreacted starting materials (e.g., aryl aldehydes) or Schiff base intermediates may form due to incomplete condensation.

- Detection : Monitor reactions via TLC (Rf comparison) and isolate impurities using column chromatography .

- Mitigation : Optimize stoichiometry, extend reaction time, or introduce scavenging agents (e.g., molecular sieves) to absorb water and drive the reaction .

Q. What computational approaches support the study of electronic properties and bioactivity prediction for this compound?

Q. How can bioactivity assays be designed to evaluate the pharmacological potential of this compound?

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Test SIRT1 inhibitory activity via fluorometric assays, comparing with reference inhibitors like MHY2251 .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.